molecular formula C7H9FN2O B13295605 2-Ethoxy-5-fluoropyridin-3-amine

2-Ethoxy-5-fluoropyridin-3-amine

Cat. No.: B13295605
M. Wt: 156.16 g/mol
InChI Key: WRXCFKRDZHVVSU-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluoropyridin-3-amine is a chemical compound with the molecular formula C7H9FN2O It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is through the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base . The reaction conditions often involve moderate temperatures and solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-Ethoxy-5-fluoropyridin-3-amine, may involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Ethoxy-5-fluoropyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates or active pharmaceutical ingredients.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluoropyridin-3-amine depends on its specific application. In biological systems, fluorinated compounds often interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-fluoropyridin-3-amine is unique due to the presence of both an ethoxy group and a fluorine atom on the pyridine ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-ethoxy-5-fluoropyridin-3-amine

InChI

InChI=1S/C7H9FN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3

InChI Key

WRXCFKRDZHVVSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)F)N

Origin of Product

United States

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